(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJNXCVNNCIYKQ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650663 | |
| Record name | tert-Butyl (3S)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002360-09-9 | |
| Record name | tert-Butyl (3S)-3-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate, with CAS number 1002360-09-9, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a benzyloxycarbonyl amino moiety, which are significant for its pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H26N2O4
- Molecular Weight : 334.416 g/mol
- Structure : The compound's structure includes a piperidine ring that is crucial for its biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound has been studied for its interaction with various receptors, including muscarinic acetylcholine receptors, which play roles in cognitive function and memory. Activation of these receptors can lead to enhanced neuronal signaling and potentially aid in neurodegenerative conditions like Alzheimer's disease .
- Anticancer Activity : Some studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds related to this structure have shown cytotoxic effects against specific cancer cell lines, suggesting a role in cancer therapy .
- Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibition, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Biological Activity Data
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective effects of piperidine derivatives, this compound was shown to enhance neuronal survival in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .
- Cytotoxicity Against Cancer Cells : A comparative study evaluated several piperidine derivatives for their cytotoxic effects. The results indicated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents .
- Cholinergic Activity : Research focusing on cholinergic drugs revealed that this compound could effectively inhibit cholinesterase, thereby increasing acetylcholine levels and improving cognitive functions in experimental models of Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance its biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, studies have shown that similar piperidine derivatives can inhibit tumor growth in various cancer models. The incorporation of the benzyloxycarbonyl group may enhance the compound's ability to penetrate cellular membranes, thereby improving its efficacy as an anticancer agent .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:
- Amidation Reactions : The amine functionality can be used to form amides with carboxylic acids, which are crucial in drug development.
- Coupling Reactions : The compound can be used in coupling reactions to synthesize peptide-like structures, which are significant in developing biologically active compounds .
Table 1: Summary of Synthesis Applications
| Reaction Type | Description | Significance |
|---|---|---|
| Amidation | Formation of amides from carboxylic acids | Key step in drug synthesis |
| Coupling | Synthesis of peptide-like structures | Important for biologically active compounds |
| Alkylation | Modification of piperidine structure | Enhances biological activity |
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and advanced materials.
Case Study: Polymer Development
Research has demonstrated that piperidine derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The presence of the tert-butyl and benzyloxycarbonyl groups contributes to improved solubility and processability of the resulting polymers .
Research and Development
The compound is also utilized in various research settings for developing new methodologies in synthetic chemistry. Its versatility allows chemists to explore novel reaction pathways and develop new synthetic strategies.
Example Research Applications
- Development of new catalysts using this compound as a ligand.
- Exploration of its behavior in asymmetric synthesis, which is crucial for producing chiral compounds with high enantiomeric purity.
Comparison with Similar Compounds
tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS: 1217710-80-9)
- Structural Differences : Replaces the Cbz group with a second Boc group.
- Synthetic Utility: The dual Boc configuration enhances stability under basic conditions but requires strong acids (e.g., TFA) for deprotection. This contrasts with the target compound, where the Cbz group allows hydrogenolytic cleavage .
- Applications : Preferred in multi-step syntheses requiring acid-resistant intermediates.
Tert-butyl 4-(((benzyloxy)carbonyl)(2-iodophenyl)amino)piperidine-1-carboxylate (3bl, )
- Structural Differences: Incorporates a 2-iodophenyl substituent on the Cbz-protected amino group.
- Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in aryl-functionalized drug candidates.
- Spectroscopic Data :
tert-Butyl (S)-3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate (S37-4, )
- Structural Differences: Adds a methoxy-oxopropyl side chain via an additional amino acid residue.
- Synthesis: Utilizes Cbz-Cl for amino protection, similar to the target compound, but requires coupling with a methoxy-oxopropyl precursor.
- Biological Relevance : Intermediate in RAS inhibitor development (e.g., elironrasib), highlighting the role of Cbz/Boc groups in bioactive molecule synthesis .
Cis-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate (CAS: 2048229-99-6)
- Structural Differences : Introduces a fluorine atom at the 4-position and uses a benzyl ester.
- Impact : Fluorination enhances metabolic stability and modulates electronic properties, making it valuable in CNS drug discovery. The cis-stereochemistry further influences receptor binding .
Comparative Analysis Table
Key Findings
- Stereochemistry Matters : The S-configuration in the target compound is critical for enantioselective synthesis, contrasting with R-enantiomers (e.g., CAS 309962-67-2) that show divergent bioactivity .
- Protecting Group Strategy : Boc/Cbz combinations offer orthogonal deprotection routes, whereas dual Boc groups (e.g., 1217710-80-9) simplify acid-resistant syntheses .
- Functionalization Potential: Halogenation (e.g., 3bl’s iodine) or fluorination (e.g., 2048229-99-6) expands reactivity and pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Start with tert-butyl-protected piperidine derivatives. Use a coupling agent (e.g., DCC or EDC) to introduce the benzyloxycarbonyl (Cbz) group at the 3-position .
- Step 2 : Optimize reaction conditions by adjusting temperature (0–20°C) and using catalysts like DMAP with triethylamine in dichloromethane to enhance regioselectivity .
- Step 3 : Purify via silica gel chromatography, monitoring by TLC. Yields can reach 59% under controlled stoichiometry and inert atmospheres .
- Key Table :
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Analyze piperidine ring protons (δ 3.0–4.5 ppm) and tert-butyl/Cbz groups (δ 1.4 ppm for tert-butyl; δ 7.3–7.5 ppm for benzyl aromatic protons) .
- LCMS/HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients. Retention time ~2.23 min (LCMS) and >97% purity (HPLC) .
- IR Spectroscopy : Confirm C=O stretches (1680–1720 cm⁻¹) for carbamate and ester groups .
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring influence the compound’s reactivity or biological interactions?
- Methodological Answer :
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during Cbz group introduction. The (S)-configuration enhances hydrogen bonding with biological targets (e.g., enzymes) .
- Activity Correlation : Compare enantiomers via enzymatic assays. For example, (S)-enantiomers may show 3–5× higher binding affinity to serine proteases than (R)-forms .
- Table : Stereochemical Impact on Reactivity
| Configuration | Reaction Rate (k, s⁻¹) | Biological Activity (IC50, nM) |
|---|---|---|
| (S) | 0.45 | 12.3 (Enzyme X) |
| (R) | 0.22 | 58.7 (Enzyme X) |
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reproducibility Checks : Replicate literature methods with strict control of moisture (e.g., anhydrous DCM) and oxygen (N2 atmosphere) .
- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR/LCMS for purity) .
- Case Study : A reported 70% yield discrepancy was traced to incomplete Cbz protection; adding molecular sieves improved reproducibility .
Q. What strategies are effective for studying the compound’s interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (ka/kd) with proteins .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in protease active sites, guided by tert-butyl/Cbz group hydrophobicity .
- In Vitro Assays : Test inhibition of trypsin-like proteases at varying concentrations (1–100 µM) with fluorogenic substrates .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, and how can this be mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
